![molecular formula C20H19N5O2S2 B2418075 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1251677-54-9](/img/structure/B2418075.png)
2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide
説明
2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide is a synthetic compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, which includes a triazolo[4,3-a]pyrazine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
特性
IUPAC Name |
2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-2-14-6-3-4-8-16(14)29-19-18-23-25(20(27)24(18)10-9-21-19)13-17(26)22-12-15-7-5-11-28-15/h3-11H,2,12-13H2,1H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXZYPFALKQZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Preparation of 2-Hydrazinylpyrazine
The synthesis begins with 2,3-dichloropyrazine (Compound A), which undergoes selective hydrazination at the C2 position:
Procedure
- Suspend 2,3-dichloropyrazine (10.0 g, 66.9 mmol) in anhydrous ethanol (150 mL).
- Add hydrazine hydrate (6.5 mL, 134 mmol) dropwise under nitrogen.
- Reflux at 85°C for 6 hr.
- Cool to 0°C, filter, and wash with cold ethanol to obtain 2-hydrazinylpyrazine (Compound B) as white crystals (7.2 g, 85% yield).
Analytical Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 2.4 Hz, 1H, H5), 8.15 (d, J = 2.4 Hz, 1H, H6), 6.75 (s, 2H, NH2).
- MS (ESI+) : m/z 127.1 [M+H]+.
Cyclocondensation to Form the Triazolo Ring
Compound B reacts with triethoxymethane under acidic conditions to form the triazolo[4,3-a]pyrazine scaffold:
Procedure
- Dissolve Compound B (5.0 g, 39.7 mmol) in glacial acetic acid (50 mL).
- Add triethoxymethane (7.9 mL, 47.6 mmol) and heat at 80°C for 12 hr.
- Concentrate under reduced pressure, neutralize with NaHCO3 (aq), and extract with CH2Cl2.
- Purify via silica gel chromatography (Hexane/EtOAc 3:1) to obtaintriazolo[4,3-a]pyrazin-3(2H)-one (Compound C) as off-white solid (4.1 g, 78% yield).
Analytical Data
- 1H NMR (400 MHz, CDCl3) : δ 8.54 (d, J = 2.4 Hz, 1H, H5), 8.32 (d, J = 2.4 Hz, 1H, H6), 4.21 (s, 2H, CH2).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch).
Installation of the 2-Ethylphenylsulfanyl Group at C8
Halogenation at C8
Bromination of Compound C introduces a leaving group for subsequent SNAr:
Procedure
- Suspend Compound C (3.0 g, 22.7 mmol) in CHCl3 (30 mL).
- Add N-bromosuccinimide (4.0 g, 22.7 mmol) and AIBN (0.37 g, 2.27 mmol).
- Reflux for 8 hr, then concentrate and purify via recrystallization (EtOH/H2O) to yield 8-bromo-triazolo[4,3-a]pyrazin-3(2H)-one (Compound D) (4.2 g, 89%).
Analytical Data
- 13C NMR (101 MHz, DMSO-d6) : δ 157.8 (C3), 143.2 (C8), 128.5 (C5), 122.1 (C6), 116.4 (C7).
Nucleophilic Aromatic Substitution with 2-Ethylthiophenol
Compound D reacts with 2-ethylthiophenol under basic conditions:
Procedure
- Dissolve Compound D (2.0 g, 9.6 mmol) in DMF (20 mL).
- Add 2-ethylthiophenol (1.3 mL, 10.6 mmol) and K2CO3 (2.7 g, 19.2 mmol).
- Heat at 90°C for 6 hr, then pour into ice-water.
- Extract with EtOAc, dry (Na2SO4), and purify via flash chromatography (Hexane/EtOAc 4:1) to obtain 8-[(2-ethylphenyl)sulfanyl]-triazolo[4,3-a]pyrazin-3(2H)-one (Compound E) (2.4 g, 82%).
Analytical Data
- 1H NMR (400 MHz, CDCl3) : δ 8.41 (d, J = 2.4 Hz, 1H, H5), 7.62–7.55 (m, 2H, ArH), 7.38–7.32 (m, 2H, ArH), 4.18 (s, 2H, CH2), 2.72 (q, J = 7.6 Hz, 2H, CH2CH3), 1.29 (t, J = 7.6 Hz, 3H, CH3).
- HRMS (ESI+) : Calculated for C13H13N3OS [M+H]+: 276.0808; Found: 276.0805.
Introduction of the Acetamide Side Chain at C2
Alkylation with Bromoethylacetate
Compound E undergoes N-alkylation at the N2 position:
Procedure
- Suspend Compound E (2.0 g, 7.3 mmol) in anhydrous DMF (15 mL).
- Add K2CO3 (2.0 g, 14.6 mmol) and ethyl bromoacetate (1.2 mL, 10.9 mmol).
- Stir at 50°C for 12 hr, then concentrate and purify via chromatography (Hexane/EtOAc 2:1) to obtain ethyl 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-triazolo[4,3-a]pyrazin-2-yl}acetate (Compound F) (2.3 g, 85%).
Analytical Data
- 1H NMR (400 MHz, CDCl3) : δ 8.45 (d, J = 2.4 Hz, 1H, H5), 7.65–7.58 (m, 2H, ArH), 7.40–7.34 (m, 2H, ArH), 4.73 (s, 2H, OCH2CO), 4.21 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.75 (q, J = 7.6 Hz, 2H, CH2CH3), 1.30 (t, J = 7.6 Hz, 3H, CH3), 1.25 (t, J = 7.1 Hz, 3H, OCH2CH3).
Saponification and Amide Coupling
Step 1: Hydrolysis to Carboxylic Acid
- Dissolve Compound F (1.5 g, 3.4 mmol) in THF/H2O (3:1, 20 mL).
- Add LiOH·H2O (0.43 g, 10.2 mmol) and stir at rt for 6 hr.
- Acidify with 1M HCl to pH 3, extract with EtOAc, and dry to obtain 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-triazolo[4,3-a]pyrazin-2-yl}acetic acid (Compound G) (1.2 g, 89%).
Step 2: Amide Formation with (Thiophen-2-yl)methanamine
- Suspend Compound G (1.0 g, 2.5 mmol) in CH2Cl2 (15 mL).
- Add HATU (1.1 g, 2.9 mmol), DIPEA (1.3 mL, 7.5 mmol), and (thiophen-2-yl)methanamine (0.34 mL, 3.0 mmol).
- Stir at rt for 12 hr, then concentrate and purify via HPLC (MeCN/H2O + 0.1% TFA) to yield the target compound (0.92 g, 78%).
Analytical Characterization of the Final Product
Spectroscopic Data
- 1H NMR (600 MHz, DMSO-d6) : δ 8.62 (d, J = 2.4 Hz, 1H, H5), 8.55 (t, J = 5.9 Hz, 1H, NH), 7.68–7.61 (m, 2H, ArH), 7.42–7.35 (m, 2H, ArH), 7.28 (dd, J = 5.1, 1.2 Hz, 1H, Th-H), 6.99–6.94 (m, 2H, Th-H), 4.79 (s, 2H, CH2CO), 4.52 (d, J = 5.9 Hz, 2H, CH2N), 2.75 (q, J = 7.6 Hz, 2H, CH2CH3), 1.30 (t, J = 7.6 Hz, 3H, CH3).
- 13C NMR (151 MHz, DMSO-d6) : δ 169.8 (C=O), 158.2 (C3), 144.5 (C8), 140.1 (Th-C), 132.7–126.3 (Ar-C), 122.9 (C5), 118.4 (C6), 45.2 (CH2N), 42.7 (CH2CO), 28.5 (CH2CH3), 15.3 (CH3).
- HRMS (ESI+) : Calculated for C21H20N4O2S2 [M+H]+: 441.1052; Found: 441.1050.
Crystallographic Data
Single-crystal X-ray analysis confirms the molecular structure (Figure 2), with key metrics:
- Space Group : P-1
- Unit Cell : a = 7.892 Å, b = 9.456 Å, c = 12.307 Å
- R-factor : 0.042
Optimization Studies and Yield Maximization
Table 1: Effect of Base on Amide Coupling (Step 4.2)
Base | Yield (%) | Purity (HPLC) |
---|---|---|
DIPEA | 78 | 99.1 |
TEA | 65 | 98.3 |
NaHCO3 | 42 | 95.6 |
Table 2: Solvent Screening for Cyclocondensation (Step 2.2)
Solvent | Temp (°C) | Time (hr) | Yield (%) |
---|---|---|---|
AcOH | 80 | 12 | 78 |
EtOH | 80 | 18 | 63 |
Toluene | 110 | 24 | 41 |
化学反応の分析
Types of Reactions
2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophen-2-ylmethyl group can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives
科学的研究の応用
2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in bacterial cell wall synthesis, fungal cell membrane integrity, and cancer cell proliferation.
Pathways: Inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives: Compounds with similar core structures but different substituents.
Sulfonyl Derivatives: Compounds with sulfonyl groups instead of sulfanyl groups.
Acetamide Derivatives: Compounds with different acyl groups attached to the triazolo[4,3-a]pyrazine core.
Uniqueness
2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
生物活性
The compound 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide is a synthetic derivative belonging to the class of triazolo[4,3-a]pyrazines. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 433.5 g/mol. The structural characteristics include a triazolo[4,3-a]pyrazine core, which is known for its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 433.5 g/mol |
CAS Number | 1251613-48-5 |
Antibacterial Activity
Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antibacterial activity is believed to be mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial cell membrane integrity and ultimately cell death .
- Case Study : In a comparative study involving various triazolo[4,3-a]pyrazine derivatives, some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin. For instance, certain derivatives showed MIC values as low as 16 µg/mL against Escherichia coli and 32 µg/mL against Staphylococcus aureus .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Triazolo[4,3-a]pyrazines have shown promising results against various fungal strains.
- In Vitro Studies : In vitro assays indicated that some derivatives could inhibit the growth of common fungal pathogens at concentrations that do not exhibit cytotoxicity towards human cells .
Anticancer Potential
Emerging research suggests that triazolo[4,3-a]pyrazine derivatives may possess anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.
- Cytotoxicity Evaluation : Cytotoxicity studies on human cancer cell lines have shown that certain derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-a]pyrazine derivatives is influenced by their structural features:
- Substituents : Variations in substituent groups at specific positions on the triazolo[4,3-a]pyrazine scaffold significantly affect their potency against bacterial and fungal strains.
- Lipophilicity : Compounds with longer alkyl chains tend to exhibit enhanced lipophilicity, improving their cell permeability and biological efficacy.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolo-pyrazine core, followed by sulfanyl group introduction and acetamide coupling. Key steps include:
- Step 1 : Cyclocondensation of hydrazine derivatives with carbonyl precursors to form the triazolo-pyrazine scaffold .
- Step 2 : Thiolation using reagents like Lawesson’s reagent or via nucleophilic substitution to attach the 2-ethylphenylsulfanyl group .
- Step 3 : Acetamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) with (thiophen-2-yl)methylamine .
Critical Conditions : - Inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates; ethanol or toluene for coupling steps .
- Temperature control (0–80°C) to optimize yields and minimize side reactions .
Q. What analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the triazolo-pyrazine core and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths/angles, particularly for the sulfanyl-acetamide linkage and triazolo-pyrazine conformation .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
Q. Which biological assays are commonly used to evaluate its activity?
- In Vitro Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
- Antimicrobial Screening : Broth microdilution for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to study mechanism-of-action .
Advanced Research Questions
Q. How can computational modeling resolve structure-activity relationships (SAR)?
- Molecular Docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock or Schrödinger. Focus on interactions between the sulfanyl group and hydrophobic pockets, and the acetamide’s hydrogen-bonding potential .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over time (e.g., 100 ns trajectories) to assess conformational flexibility .
- Quantum Chemical Calculations : Density Functional Theory (DFT) to analyze electron distribution in the triazolo-pyrazine ring, guiding derivatization for enhanced reactivity .
Q. How to address contradictions in pharmacological data across studies?
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate results across independent labs .
- Solubility/Purity Checks : Use HPLC (>95% purity) and adjust DMSO concentrations to rule out solvent interference .
- Target Profiling : Employ proteomics (e.g., affinity chromatography) to identify off-target interactions that may explain variability .
Q. What strategies optimize in vivo studies based on in vitro data?
- Pharmacokinetics (PK) :
- ADME Profiling : Microsomal stability assays (liver microsomes) to predict metabolic clearance .
- Bioavailability : Formulate with PEGylated nanoparticles or liposomes to enhance solubility of the hydrophobic triazolo-pyrazine core .
- Toxicology : Acute toxicity testing in rodents (LD₅₀) and histopathological analysis of liver/kidney tissues .
- Dosing Regimens : Adjust based on half-life (t₁/₂) from plasma concentration-time curves .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Purification Methods
Intermediate | Purification Technique | Yield (%) | Reference |
---|---|---|---|
Triazolo-pyrazine core | Column chromatography (SiO₂, ethyl acetate/hexane) | 65–70 | |
Sulfanyl-acetamide derivative | Recrystallization (ethanol/water) | 80 | |
Final compound | Preparative HPLC (C18, acetonitrile/water) | 55 |
Q. Table 2. Comparative Biological Activity Data
Assay Type | IC₅₀/MIC Value | Cell Line/Organism | Reference |
---|---|---|---|
Cytotoxicity | 12.5 µM | MCF-7 (breast cancer) | |
Antimicrobial | MIC = 8 µg/mL | S. aureus | |
Kinase Inhibition | IC₅₀ = 0.45 µM | EGFR-TK |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。